N-(2-methylpyridin-4-yl)acetamide
Description
Contextualization within the Pyridine-Acetamide Class of Compounds
N-(2-methylpyridin-4-yl)acetamide belongs to the pyridine-acetamide class of organic compounds, which are characterized by the presence of both a pyridine (B92270) ring and an acetamide (B32628) group. Pyridine, a six-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry. rsc.orgnih.gov It is a key component in over 7000 drug molecules and is present in numerous FDA-approved drugs. rsc.org The pyridine moiety is known for its diverse pharmacological applications and its potential to be incorporated into compounds that can penetrate the central nervous system (CNS). rsc.orgnih.gov
The acetamide group (CH₃CONH₂) is also a significant pharmacophore, a part of a molecule responsible for its biological activity. nih.gov Acetamide itself is an organic compound derived from acetic acid and ammonia. wikipedia.org Its derivatives have been extensively studied and have shown a wide range of therapeutic potential, including anticancer, anticonvulsant, and anti-inflammatory activities. nih.govresearchgate.net The combination of these two structural motifs in the pyridine-acetamide class creates a framework for developing novel therapeutic agents that leverage the beneficial properties of both the pyridine ring and the acetamide functional group.
Significance of the 2-Methylpyridin-4-yl Moiety in Medicinal Chemistry
The 2-methylpyridin-4-yl moiety is a specific structural component that has demonstrated importance in the field of medicinal chemistry. The parent compound, 2-amino-4-methylpyridine (B118599), has been identified as a potent, though non-selective, inhibitor of nitric oxide synthase (NOS). nih.gov The position of substituents on the pyridine ring is crucial; research has shown that position-6 is a tolerant site for introducing modifications to enhance potency and selectivity. nih.gov The presence of the methyl group at the 2-position influences the electronic properties and steric interactions of the molecule, which can significantly affect its binding to biological targets. nih.gov This specific arrangement within the pyridine ring is a key feature in the design of various biologically active molecules, making its inclusion in the this compound structure a point of scientific interest. acs.orgresearchgate.net
Overview of Current Research Trends in Structurally Related Acetamide Derivatives
Current research into acetamide derivatives is vibrant and focused on the synthesis and evaluation of new compounds with therapeutic potential. A major trend involves the creation of hybrid molecules, where the acetamide moiety is combined with other known pharmacophores to enhance biological activity. rsc.orgijcce.ac.ir For example, researchers have developed flavonoid acetamide derivatives to improve bioavailability and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. rsc.org
Another significant area of investigation is the development of acetamide derivatives as anticancer agents. nih.govijcce.ac.ir Studies have reported on novel series of acetamides that exhibit potent cytotoxic activity against various cancer cell lines. nih.govijcce.ac.ir Furthermore, research continues into their potential as anti-inflammatory, analgesic, and antimicrobial agents. researchgate.net The general approach involves synthesizing a series of related compounds and evaluating them through in vitro and in vivo assays to establish structure-activity relationships (SAR), which are critical for optimizing lead compounds in drug discovery. researchgate.net
Rationale for Investigating this compound
The investigation of this compound is founded on a strong scientific rationale. The compound represents a deliberate combination of two pharmacologically significant scaffolds: the pyridine ring and the acetamide group. rsc.orgnih.govnih.gov The pyridine core is a privileged structure in drug discovery, known for its presence in a multitude of clinically successful drugs. rsc.org The acetamide functional group is a versatile component known to impart a wide range of biological activities. nih.gov
Specifically, the inclusion of the 2-methylpyridin-4-yl moiety provides a direct link to a chemical family with known biological effects, such as NOS inhibition. nih.gov Therefore, exploring the unique pharmacological profile of this compound is a logical step. This investigation is driven by the potential for discovering novel activities, possibly as a CNS agent, an anti-inflammatory drug, or an anticancer compound, stemming from the unique synergy between its constituent parts.
Research Objectives and Scope for this compound
The primary research objectives for this compound would be to systematically characterize its chemical and biological properties. A typical research program would encompass the following goals:
Synthesis and Characterization: To develop and optimize a synthetic route for this compound and to confirm its structure and purity using modern analytical techniques.
Computational Analysis: To perform in silico studies, such as molecular docking and ADMET prediction, to identify potential biological targets and forecast the compound's pharmacokinetic profile.
In Vitro Biological Screening: To conduct a broad range of in vitro assays to screen for potential biological activities, including but not limited to, cytotoxic effects on cancer cell lines, antimicrobial activity against various pathogens, and anti-inflammatory properties in cell-based models.
Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of structurally related analogues to understand how modifications to the this compound scaffold affect its biological activity.
The scope of this initial research would be confined to preclinical investigations. The focus would be on establishing a foundational understanding of the compound's potential as a lead for further drug development, without extending to clinical trials or dosage determinations.
Compound Information
Below are the compounds mentioned in this article.
| Compound Name |
| This compound |
| Acetamide |
| 2-amino-4-methylpyridine |
| Acetic acid |
| Ammonia |
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18085-47-7 | bldpharm.comcookechem.com |
| Molecular Formula | C₈H₁₀N₂O | bldpharm.comcookechem.com |
| Molecular Weight | 150.18 g/mol | sigmaaldrich.com |
| MDL Number | MFCD09835091 | bldpharm.comcookechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylpyridin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-5-8(3-4-9-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNZNZJXEGKLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516042 | |
| Record name | N-(2-Methylpyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-47-7 | |
| Record name | N-(2-Methyl-4-pyridinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylpyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N 2 Methylpyridin 4 Yl Acetamide
Established Synthetic Pathways for N-(2-methylpyridin-4-yl)acetamide
The construction of the this compound core primarily relies on two fundamental approaches: direct amidation and multi-step syntheses starting from pyridine (B92270) precursors.
Direct Amidation Approaches
Direct amidation is a straightforward and common method for the synthesis of this compound. This typically involves the reaction of 4-amino-2-methylpyridine (B29970) with an acetylating agent.
A prevalent method involves the use of acetic anhydride (B1165640). In a typical procedure, 2-amino-4-methylpyridine (B118599) is warmed in acetic anhydride, leading to the formation of N-(4-methyl-pyridin-2-yl)-acetamide with high yields. The product can then be crystallized from a solvent like diethyl ether. Another approach utilizes pivaloyl chloride in the presence of a base such as triethylamine (B128534) in a solvent like dichloromethane. nih.gov This reaction is often carried out at a low temperature (0 °C) to control reactivity. nih.gov
These direct amidation methods are favored for their simplicity and efficiency, providing a direct route to the target compound.
Multi-step Reaction Sequences Involving Pyridine Precursors
One such strategy involves the acylation of a substituted pyridine. For instance, the synthesis of N-(5-acetyl-2-methylpyridin-4-yl)acetamide can be achieved by the acylation of 5-acetyl-2-methylpyridine (B16504) using acetic anhydride with a base catalyst like pyridine or triethylamine, typically under reflux conditions.
Advanced Synthetic Strategies for this compound Derivatives
To explore the chemical space around the this compound core and develop new derivatives with potentially enhanced biological activities, researchers have employed a range of advanced synthetic strategies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. figshare.comrsc.org These reactions are instrumental in attaching aryl or heteroaryl groups to the pyridine ring of this compound derivatives. figshare.comrsc.orgresearchgate.net
The Suzuki-Miyaura coupling typically involves the reaction of a halo-substituted this compound with an organoboron reagent, such as a boronic acid or an organotrifluoroborate salt, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netmdpi.com For example, 2-bromopyridine (B144113) derivatives can be coupled with arylboronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). researchgate.net The reaction conditions are generally mild, making this method suitable for a wide range of substrates. researchgate.net The choice of palladium catalyst and ligands can be crucial for achieving high yields and functional group tolerance. rsc.orgmdpi.com
Modifications at the Pyridine Ring (e.g., C-5 Substitution)
Introducing substituents at the C-5 position of the pyridine ring is a common strategy to modulate the properties of this compound. This can be achieved through various synthetic transformations.
Halogenation, for instance, provides a handle for further functionalization. The synthesis of N-(5-bromo-2-methylpyridin-4-yl)acetamide creates a key intermediate for subsequent cross-coupling reactions. uni.lu Other modifications can include the introduction of hydroxyl or acetyl groups, leading to derivatives like N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and N-(5-acetyl-2-methylpyridin-4-yl)acetamide. nih.gov The synthesis of these derivatives often involves multi-step sequences starting from appropriately substituted pyridine precursors.
Structural Elaboration of the Acetamide (B32628) Moiety
Modifying the acetamide portion of the molecule offers another avenue for creating structural diversity. This can involve altering the acyl group or substituting the amide nitrogen.
For example, instead of an acetyl group, other acyl chlorides or anhydrides can be used in the amidation reaction to generate a series of N-acyl derivatives. researchgate.netnih.gov Furthermore, the amide nitrogen itself can be alkylated or arylated. For instance, N-(4-methylpyridin-2-yl)benzenesulfonamide can be treated with alkyl or aralkyl halides in the presence of a base like lithium hydride to yield N-substituted derivatives. researchgate.net The synthesis of more complex amides, such as 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide, has also been reported, demonstrating the versatility of this position for structural elaboration. nih.gov
Reaction Mechanism Elucidation for Key Synthetic Steps
The primary and most direct synthetic route to this compound involves the acylation of 2-methyl-4-aminopyridine (B1174260). The most common acylating agent for this transformation is acetic anhydride. The mechanism of this reaction is influenced by the electronic properties and steric environment of the aminopyridine.
For 4-aminopyridines, two potential pathways for acetylation exist: direct acylation at the exocyclic amino group or initial acylation at the more basic ring nitrogen, followed by an intramolecular rearrangement to the final N-acetylated product. However, research on the acetylation of substituted aminopyridines has shown that the presence of a methyl group at the 2-position of the pyridine ring sterically hinders attack at the ring nitrogen. Consequently, the reaction proceeds via a direct nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of acetic anhydride.
Optimization of Reaction Conditions and Yields for this compound Synthesis
While a specific, detailed experimental procedure with yield data for the synthesis of this compound is not extensively reported in publicly available literature, the optimization of this reaction can be inferred from established procedures for analogous compounds, such as the synthesis of its isomer, N-(4-methylpyridin-2-yl)acetamide. One documented procedure for the synthesis of the latter involves reacting 2-amino-4-methylpyridine with acetic anhydride, which results in a high yield of 95%.
Drawing from this and general principles of amine acylation, several parameters can be optimized to maximize the yield and purity of this compound.
Table 1: Potential Optimization Parameters for the Synthesis of this compound
| Parameter | Conventional Condition | Potential Optimization Strategies | Expected Outcome |
| Solvent | Often pyridine (acts as solvent and catalyst) or a non-polar solvent like dichloromethane. | Solvent-free conditions or use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). | Reduced environmental impact, simplified work-up. |
| Catalyst | Pyridine or 4-dimethylaminopyridine (B28879) (DMAP) is often used to accelerate the reaction. | Use of a catalytic amount of a Lewis acid or performing the reaction under microwave irradiation without a catalyst. | Increased reaction rate, potentially milder conditions. |
| Temperature | Typically room temperature to moderate heating (e.g., 70°C). | Microwave heating can significantly reduce reaction times. Lowering the temperature may improve selectivity if side reactions are an issue. | Faster reaction, energy savings, improved yield. |
| Reagent Ratio | A slight excess of acetic anhydride is common. | Stoichiometric amounts or a minimal excess of acetic anhydride to reduce waste. | Improved atom economy, reduced cost and waste. |
| Work-up | Aqueous work-up to remove excess reagents and by-products, followed by extraction and purification. | Crystallization directly from the reaction mixture, if feasible, or simplified extraction protocols. | Reduced solvent usage, simplified process. |
The use of pyridine as a solvent and catalyst is a common practice in acetylation reactions. nih.gov It not only facilitates the reaction but also neutralizes the acetic acid by-product. However, its removal during work-up can be challenging. Optimization studies would involve exploring alternative, more environmentally benign solvents or even solvent-free conditions. The choice of base is also critical; while pyridine is effective, other non-nucleophilic bases could be explored to find the optimal balance between reaction rate and ease of purification.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the reduction of waste, use of safer chemicals, and energy efficiency.
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields with fewer side products. This is due to the efficient and direct heating of the reaction mixture. For the synthesis of this compound, a microwave-assisted approach could offer a significant improvement over conventional heating methods in terms of energy consumption and throughput.
Solvent-Free and Alternative Solvent Systems: A significant contributor to the environmental impact of many chemical processes is the use of volatile organic solvents. Research into solvent-free reaction conditions for amide synthesis has shown promising results. Performing the acetylation of 2-methyl-4-aminopyridine without a solvent, or in the presence of a minimal amount of a high-boiling, recyclable solvent, would be a major step towards a greener process. If a solvent is necessary, the use of "green" solvents, such as those derived from renewable resources or those with better environmental, health, and safety profiles, should be prioritized.
By systematically applying these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable, aligning with the broader goals of modern chemical manufacturing.
Biological Activities and Pharmacological Investigations of N 2 Methylpyridin 4 Yl Acetamide
In Vitro Assessment of Biological Activities
Anti-inflammatory Efficacy Studies
While direct and extensive studies on the anti-inflammatory efficacy of N-(2-methylpyridin-4-yl)acetamide are limited, the broader class of pyridine (B92270) derivatives has shown promise in this area. Research into related compounds suggests that the pyridine nucleus is a key pharmacophore for anti-inflammatory activity. For instance, studies on other pyridine derivatives have demonstrated inhibition of key inflammatory mediators.
The anti-inflammatory activity of various heterocyclic compounds, including those with a pyridine scaffold, has been evaluated. For example, a study on a thiophene (B33073) derivative demonstrated significant anti-inflammatory effects in both acute and chronic inflammation models in rats, comparable to the standard drug indomethacin. njppp.com Another study on 2-methoxy-4-vinylphenol, a natural compound, showed it exerts anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) through the activation of the Nrf2/HO-1 pathway. nih.gov These examples, while not directly involving this compound, highlight the potential of related chemical structures to modulate inflammatory pathways.
Anticancer Potential Evaluation in Cell Lines
The anticancer potential of pyridine and its derivatives is an active area of research. arabjchem.org Various synthetic pyridine compounds have been developed and tested for their anti-tumor properties against several cancer cell lines. arabjchem.org
Derivatives of this compound have been synthesized and evaluated for their cytotoxic activities. For instance, a series of novel compounds bearing an imidazo[2,1-b]thiazole (B1210989) scaffold, derived from a hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, were tested against human cancer cell lines. mdpi.com One of the derivatives, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, showed potent inhibition against the MDA-MB-231 breast cancer cell line with an IC50 value of 1.4 µM, which was more potent than the standard drug sorafenib (B1663141) (IC50 = 5.2 µM). mdpi.com This compound also showed selectivity for MDA-MB-231 over the HepG2 liver cancer cell line (IC50 = 22.6 µM). mdpi.com
In another study, new N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives were synthesized and evaluated for their anticancer activity. ijcce.ac.ir Compound 8a, with an ortho chlorine moiety on the phenyl ring, was the most active derivative against HeLa cervical cancer cells, with an IC50 value of 1.3±0.14 µM. ijcce.ac.ir
Inhibitory Concentration (IC50) of Selected Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 | 1.4 |
| Sorafenib | MDA-MB-231 | 5.2 |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | HepG2 | 22.6 |
| Compound 8a (ortho-chloro derivative) | HeLa | 1.3±0.14 |
The mechanism of action for some anticancer pyridine derivatives involves the induction of apoptosis. In the study of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives, it was found that some of the tested compounds not only had potent cytotoxic activity but also induced apoptosis through the activation of caspase 3, reduction of the mitochondrial membrane potential, and generation of reactive oxygen species. ijcce.ac.ir
Currently, there is limited specific information available in the searched literature regarding the direct effects of this compound on cancer cell migration and invasion.
Antimicrobial and Biofilm Inhibition Research
The pyridine scaffold is present in many compounds with known antimicrobial properties. nih.gov Various derivatives have been synthesized and tested against a range of bacterial and fungal strains. nih.gov
For example, a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized and showed better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole. researchgate.net One compound was particularly active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL, while another was most active against Aspergillus niger with an MIC of 0.190 mg/mL. researchgate.net
Research on other heterocyclic compounds has also demonstrated significant antimicrobial and antibiofilm activity. For instance, new hybrid compounds of 2-mercaptobenzothiazole (B37678) and different aryl amines exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov One derivative, in particular, showed promising activity and was suggested as a potential lead molecule for new antibacterial agents. nih.gov Furthermore, some natural antimicrobial compounds have been shown to strongly inhibit biofilm formation of Listeria monocytogenes in a dose-dependent manner. nih.gov
Antifungal Activity of N-pyridin-2-yl Substituted [4-methylphenylsulphonamido] Acetamides
| Compound | Microorganism | MIC (mg/mL) |
| Compound 5d | Candida albicans | 0.224 |
| Compound 2b | Aspergillus niger | 0.190 |
Antibacterial Activity Against Specific Strains (e.g., Escherichia coli, Staphylococcus aureus)
While direct studies on the antibacterial effects of this compound are limited, research on analogous compounds suggests potential activity. A study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues demonstrated their efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli ST131. mdpi.com This suggests that the N-(4-methylpyridin-2-yl) moiety is a promising scaffold for developing new antibacterial agents.
Furthermore, a series of new acetamide derivatives, including 2-chloro-N-(pyridin-4-yl)acetamide, have been synthesized and evaluated for their antibacterial activity. nih.gov These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The investigation of pyridine-acetamide hybrids has also revealed their potential as antibacterial agents, with some derivatives showing efficacy comparable to the standard antibiotic, azithromycin (B1666446). researchgate.net
Another related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, has demonstrated antibacterial activity towards both Gram-positive and Gram-negative bacteria. Although these findings are for related structures and not the specific compound this compound, they provide a basis for further investigation into its potential antibacterial properties.
Table 1: Antibacterial Activity of Related Acetamide Derivatives
| Compound/Derivative | Target Strain(s) | Observed Activity | Reference |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues | Escherichia coli ST131 (ESBL-producing) | Effective antibacterial agents | mdpi.com |
| 2-Chloro-N-(pyridin-4-yl)acetamide | Gram-positive and Gram-negative bacteria | Antibacterial properties | nih.gov |
| Pyridine-acetamide hybrid derivatives | Bacterial strains | Efficacy comparable to azithromycin for some derivatives | researchgate.net |
| 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide | Gram-positive and Gram-negative bacteria | Antibacterial activity |
Antifungal Activity
Research into the antifungal properties of this compound itself is not extensively documented. However, studies on structurally similar compounds indicate that the acetamide scaffold is a promising area for the development of new antifungal agents.
A series of [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) acetamide derivatives were synthesized and screened for their antifungal activities against Candida albicans and Aspergillus niger. hilarispublisher.comresearchgate.net The results showed that these compounds exhibited better antifungal activity than the reference drug, fluconazole. hilarispublisher.comresearchgate.net Specifically, one derivative was most active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL, while another was most active against Aspergillus niger with an MIC of 0.190 mg/mL. hilarispublisher.comresearchgate.net
Additionally, research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as fungicidal agents against Candida species and also showed activity against Aspergillus species. Further optimization of this series led to a compound with broad antifungal in vitro activity against various fungi, including molds and dermatophytes. Another study on novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives found that some of these compounds displayed excellent antifungal activities against Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov One compound, in particular, showed more potent activity against S. sclerotiorum than the commercial fungicide chlorothalonil. nih.gov
These findings on related acetamide derivatives suggest that this compound could also possess antifungal properties, warranting further investigation.
Table 2: Antifungal Activity of Related Acetamide Derivatives
| Compound/Derivative | Target Fungi | Key Findings | Reference |
| [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) acetamide derivatives | Candida albicans, Aspergillus niger | Better activity than fluconazole. MICs of 0.224 mg/mL and 0.190 mg/mL respectively. | hilarispublisher.comresearchgate.net |
| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida spp., Aspergillus spp., molds, dermatophytes | Fungicidal and broad antifungal in vitro activity. | |
| 2-((2-hydroxyphenyl)methylamino)acetamide derivatives | Sclerotinia sclerotiorum, Phytophthora capsici | Excellent antifungal activities, with one compound being more potent than chlorothalonil. | nih.gov |
Biofilm Formation Inhibition
There is currently no specific research available on the direct effects of this compound on biofilm formation. However, the broader class of acetamide derivatives has been investigated for such properties. For instance, studies on 2-chloro-N-phenylacetamide have shown its ability to inhibit biofilm formation and disrupt preformed biofilms of fluconazole-resistant Candida species. This indicates that acetamide-based compounds have the potential to be effective anti-biofilm agents. Further research is needed to determine if this compound shares these capabilities.
Anti-thrombolytic Activity Investigations
At present, there is no publicly available scientific literature detailing investigations into the anti-thrombolytic activity of this compound. This remains an unexplored area of its potential pharmacological profile.
Neurodegenerative Disease Research
The potential role of this compound in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease has not been directly studied. However, research on analogous compounds suggests that this chemical family may be of interest. For example, in-silico studies have been performed on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs as potential agents against Alzheimer's disease. nih.gov These computational studies are often the first step in identifying promising candidates for further laboratory investigation. The relevance of the N-(pyridin-yl)acetamide structure in this therapeutic area warrants future research into the specific effects of this compound.
Modulatory Effects on Erythroid Differentiation
There is currently no available research on the modulatory effects of this compound on erythroid differentiation, the process by which red blood cells are produced. This area of investigation remains open for future studies.
Cannabinoid Receptor Modulation and Seizure Resistance
While there is no direct evidence linking this compound to cannabinoid receptor modulation or seizure resistance, the broader class of acetamide derivatives has been explored for anticonvulsant properties. A study on N-(3,4-dimetoxyphenyl)-2-{[2-methyl-6-(pyridine-2-yl)-pyrimidin-4-yl]thio}acetamide identified it as a promising anticonvulsant. researchgate.net Additionally, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy. nih.gov These studies suggest that the acetamide scaffold could be a valuable starting point for the development of new treatments for epilepsy. The connection to cannabinoid receptors, however, has not been established for these specific acetamide derivatives and remains a topic for potential future research for this compound.
Other Emerging Biological Activities
No specific emerging biological activities for this compound have been documented in the reviewed scientific literature. Research has focused on related acetamide derivatives, but data for this particular compound is not available.
Preclinical Pharmacological Profiling
Detailed preclinical pharmacological profiling for this compound is not publicly available. The following subsections elaborate on the absence of specific data.
In Vivo Efficacy Studies in Disease Models
There are no published in vivo efficacy studies for this compound in any disease models. While related structures have been investigated for conditions such as malaria, information on the in vivo performance of this specific compound has not been reported.
Pharmacokinetic Evaluation and Biological Disposition
Information regarding the pharmacokinetic profile and biological disposition of this compound is not available in the public domain. There are no accessible studies detailing its absorption, distribution, metabolism, excretion (ADME), or bioavailability.
Preliminary Safety and Tolerability Assessments
No preliminary safety, toxicology, or tolerability assessments specifically for this compound have been published. While safety data sheets provide general handling information, detailed preclinical safety evaluations are not documented.
Mechanistic Elucidation of N 2 Methylpyridin 4 Yl Acetamide’s Biological Actions
Molecular Target Identification and Validation
The identification of specific molecular targets has been crucial in understanding how compounds containing the N-(2-methylpyridin-4-yl)acetamide moiety exert their biological effects.
Cyclooxygenase-2 (COX-2): While direct studies on this compound's effect on COX-2 are not extensively documented, related structures have been explored for anti-inflammatory potential through COX inhibition. For instance, N-(4-methylpyridin-2-yl)-2-(4-nitrophenyl)acetamide has been investigated for its potential to inhibit COX enzymes, which are key to the inflammatory response. Inhibition of COX-2 can reduce the production of prostaglandins, thereby mitigating inflammation. nih.gov The discovery of selective COX-2 inhibitors is a significant area of research due to their potential to offer anti-inflammatory benefits with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov
Porcupine (PORCN): A significant body of research has focused on the inhibition of the membrane-bound O-acyltransferase Porcupine (PORCN) by derivatives of this compound. PORCN is essential for the palmitoylation of Wnt proteins, a critical step for their secretion and biological activity. nih.gov A key inhibitor, known as C59 or WNT974, is chemically identified as 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide. nih.govaacrjournals.org This compound potently inhibits PORCN activity at nanomolar concentrations. nih.govaacrjournals.org The inhibition of PORCN blocks the production of all active Wnts, making it a therapeutic target for cancers that depend on Wnt signaling. aacrjournals.orgnih.gov Studies have shown that C59 inhibits the palmitoylation of Wnts, their interaction with the carrier protein WLS, and their subsequent secretion. nih.gov The specificity of C59 for PORCN was confirmed by findings that changes in the primary sequence of PORCN can confer resistance to the inhibitor. aacrjournals.org
Table 1: Enzyme Inhibition Data for this compound Derivatives
| Compound | Target Enzyme | Potency (IC₅₀) | Assay Type | Reference |
|---|---|---|---|---|
| GNF-1331 | PORCN | 12 nM | Wnt secretion coculture assay | nih.gov |
| GNF-1331 | PORCN | 8 nM | Radioligand binding assay | nih.gov |
| C59 (WNT974) | PORCN | Nanomolar concentrations | In vitro inhibition of Wnt palmitoylation and secretion | nih.govaacrjournals.org |
Receptor Ligand Binding Investigations (e.g., Cannabinoid 2 receptor, P2Y14 receptor)
Cannabinoid 2 (CB2) Receptor: The CB2 receptor is primarily expressed on immune cells and is a therapeutic target for inflammatory conditions and pain, without the psychotropic effects associated with the CB1 receptor. nih.gov While direct binding studies of this compound with the CB2 receptor are not prominent, the cannabinoid system is a recognized target for anti-inflammatory and analgesic drug development. nih.govnih.gov
P2Y14 Receptor: The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, is found on immune cells and is implicated in inflammatory responses. nih.govnih.gov It has emerged as a potential drug target for conditions like asthma and inflammatory bowel disease. nih.gov Research into N-substituted acetamides has shown promise in developing antagonists for P2Y receptors to achieve anti-inflammatory effects.
The field of protein-protein interaction (PPI) analysis is vast, with computational and experimental methods used to understand and disrupt these interactions for therapeutic purposes. While specific studies detailing the use of this compound as a tool for analyzing PPIs are not widely available in the provided context, the mechanisms of the derivative C59 inherently involve disrupting the interaction between Wnt proteins and their carrier, WLS, as a consequence of inhibiting PORCN-mediated palmitoylation. nih.gov
Cellular Signaling Pathway Modulation
The modulation of cellular signaling pathways is a direct consequence of the molecular interactions of this compound and its derivatives.
The Wnt/β-catenin signaling pathway is crucial for embryonic development, tissue homeostasis, and its aberrant activation is linked to various cancers. nih.govumaryland.edumdpi.com The most significant biological action of this compound derivatives is the inhibition of this pathway. nih.govaacrjournals.org The inhibitor C59, which contains the this compound moiety, effectively blocks Wnt/β-catenin signaling by targeting PORCN. nih.govaacrjournals.org This inhibition prevents the accumulation of β-catenin, which would otherwise translocate to the nucleus and activate the transcription of Wnt target genes. nih.govmdpi.com The therapeutic potential of inhibiting this pathway is underscored by its role in cancer cell proliferation, angiogenesis, and drug resistance. nih.govnih.gov
Table 2: Impact of a Derivative on Wnt/β-catenin Signaling
| Compound | Effect | Model System | Reference |
|---|---|---|---|
| C59 (WNT974) | Downregulation of Wnt/β-catenin target genes | MMTV-WNT1 transgenic mice | nih.gov |
| C59 (WNT974) | Blocked progression of mammary tumors | MMTV-WNT1 transgenic mice | nih.gov |
| C59 (WNT974) | Inhibition of Wnt activation of β-catenin reporter activity | Cultured cells | nih.gov |
Influence on Inflammatory Cascades
The potential for this compound-related compounds to influence inflammatory cascades is linked to their interaction with targets like COX-2 and the P2Y14 receptor. nih.gov Inhibition of COX-2 leads to a decrease in pro-inflammatory prostaglandins. nih.gov Similarly, antagonism of the P2Y14 receptor, which is expressed on immune cells, can modulate immune responses. nih.govnih.gov The P2Y14 receptor is activated by UDP-glucose released during cell damage, triggering inflammatory responses such as neutrophil recruitment.
Impact on Cell Cycle Regulation and Apoptotic Pathways
There is currently no published research detailing the effects of this compound on cell cycle progression or the induction of apoptosis. Studies that investigate changes in the distribution of cell cycle phases (G1, S, G2, M) or the activation of key apoptotic proteins, such as caspases, in response to treatment with this compound are not available.
Modulation of Metabolic Pathways
Information regarding the influence of this compound on cellular metabolism is also lacking. There are no reports on whether this compound alters key metabolic pathways such as glycolysis, oxidative phosphorylation, or fatty acid metabolism.
Structure-Mechanism Relationships at the Molecular Level
While the crystal structure of this compound and related derivatives has been a subject of study, the correlation of these structural features with a specific biological mechanism of action is yet to be established. The spatial arrangement of the methyl group on the pyridine (B92270) ring and the orientation of the acetamide (B32628) group are critical for its interaction with potential biological targets. However, without identified targets, the structure-mechanism relationship remains an open question.
Elucidation of Specific Binding Modes and Interactions with Biological Targets
The specific biological targets of this compound have not been identified in the available scientific literature. Consequently, there is no information on its binding modes, such as the formation of hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with proteins or nucleic acids. Molecular docking and other computational studies, which could predict potential binding interactions, have not been reported for this compound in the context of specific biological targets.
Structure Activity Relationship Sar and Computational Studies of N 2 Methylpyridin 4 Yl Acetamide
Systematic Structure-Activity Relationship (SAR) Investigations
Impact of Substitutions on the Pyridine (B92270) Ring (e.g., Methyl, Ethyl, Bromo, Acetyl Groups)
The pyridine ring is a key site for modification in drug design. Its electron-deficient nature, a result of the electronegative nitrogen atom, makes it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov The type, position, and size of substituents on this ring can dramatically alter a molecule's biological activity.
Research on various pyridine-containing scaffolds demonstrates clear SAR trends. For instance, in one series of 2-aryl-2-(pyridin-2-yl)acetamide derivatives, substitutions at the para-position of an attached phenyl ring were found to be unfavorable for activity. bris.ac.uk In another study on pyrimidine (B1678525) inhibitors, methyl and trifluoromethyl groups were found to be effective, while a bulky pentafluorosulfanyl group reduced activity, likely due to its larger volume. mdpi.com
For N-(2-methylpyridin-4-yl)acetamide, the existing methyl group at the C-2 position already influences the molecule's steric and electronic profile. Further substitutions on the pyridine ring would be expected to modulate activity as follows:
Methyl and Ethyl Groups: Small alkyl groups like methyl and ethyl are often used to explore steric tolerance in a receptor's binding pocket. Adding another methyl or an ethyl group could enhance binding through favorable van der Waals interactions if the pocket is sufficiently large. However, it could also introduce steric hindrance that prevents optimal binding. The position of these groups is crucial; for example, the presence and orientation of methyl groups have been shown to significantly affect the antibacterial activity of some pyridine derivatives. nih.gov
Bromo Group: Halogen atoms like bromine can influence activity through multiple mechanisms. They are electron-withdrawing and can alter the electronic distribution of the pyridine ring. Bromine can also form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity. However, in some classes of pyridine derivatives, the addition of halogen atoms has been shown to decrease antiproliferative activity. bris.ac.uk
Acetyl Group: An acetyl group is a hydrogen bond acceptor and is more polar than a methyl group. Its introduction could enhance solubility and provide an additional hydrogen bonding site, which might improve binding affinity.
The following table illustrates the hypothetical impact of various substituents on the pyridine ring based on general SAR principles.
| Substituent (R) | Position on Pyridine Ring | Expected Impact on Activity | Rationale |
| -H (Parent) | N/A | Baseline | Reference compound |
| -CH₃ | 3, 5, or 6 | Potentially increases or decreases | Probes steric limits; may increase lipophilicity. nih.govmdpi.com |
| -CH₂CH₃ | 3, 5, or 6 | Potentially decreases | Increased bulk may cause steric clash with the target. |
| -Br | 3, 5, or 6 | Variable | Can increase binding via halogen bonds but may also be sterically or electronically unfavorable. bris.ac.uk |
| -C(O)CH₃ | 3, 5, or 6 | Potentially increases | Adds a hydrogen bond acceptor site, potentially improving target interaction. bris.ac.uk |
Influence of Acetamide (B32628) Linker Modifications
The acetamide linker, which connects the pyridine ring to a functional group or another ring system, is crucial for maintaining the correct orientation and distance between key pharmacophoric features. Modifications to this linker can significantly impact a compound's activity.
Studies on related structures provide insights into how linker modifications can be explored. For example, replacing an acetamide group with other functionalities like methyl sulfonyl piperazine (B1678402) or removing it entirely has been shown to alter biological activity. researchgate.net In a series of sulfonamide derivatives, modifying the amino acids that form the linker portion resulted in compounds with varying antifungal activity. researchgate.net
For this compound, potential modifications to the acetamide linker could include:
Homologation: Increasing the linker length by one or more methylene (B1212753) units (-CH₂-) would alter the distance to the terminal group, which could either improve or disrupt the optimal binding geometry.
Introducing Rigidity: Incorporating double bonds or small rings (e.g., cyclopropane) into the linker would restrict its conformational freedom. This can be beneficial if it locks the molecule into a bioactive conformation, but detrimental otherwise.
Altering Hydrogen Bonding: The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). Replacing the amide with an ester or an amine would change these properties, affecting interactions with the biological target. An analog, 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide, exists where the acetyl group is replaced by a methylamino group, altering the linker's electronic and hydrogen-bonding characteristics. uni.lu
Conformational Analysis and Flexibility
The three-dimensional shape (conformation) of a molecule is critical for its ability to interact with a biological target. The flexibility of this compound is primarily determined by the rotation around several key single bonds:
The bond between the pyridine ring and the amide nitrogen.
The amide C-N bond, which has partial double-bond character and is often planar.
The bond between the carbonyl carbon and the methyl group.
Quantum Chemical Investigations and Molecular Modeling
To complement experimental SAR studies, computational methods are widely used to investigate the electronic properties and behavior of molecules. These theoretical calculations provide a deeper understanding of the structure and reactivity that govern a compound's biological activity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By solving equations based on the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. ekb.eg
For compounds like this compound, DFT calculations are used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms.
Calculate Electronic Properties: Determine parameters such as dipole moment and the distribution of electronic charge within the molecule.
Analyze Vibrational Spectra: Predict infrared (IR) spectra, which can be compared with experimental data to confirm the structure. nih.gov
Examine Reactivity: Through methods like Frontier Molecular Orbital analysis, predict which parts of the molecule are most likely to be involved in chemical reactions. nih.gov
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These two orbitals are at the "frontier" of electron occupation and are key to understanding chemical reactivity.
HOMO (Highest Occupied Molecular Orbital): This orbital can be viewed as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons and is associated with nucleophilic or electron-donating sites.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons and is associated with electrophilic or electron-accepting sites.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial parameter. A small energy gap suggests that the molecule is more easily polarized and that it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This often correlates with higher chemical reactivity and can indicate that charge transfer is likely to occur within the molecule. nih.gov
DFT calculations can map the distribution of the HOMO and LUMO across the molecular structure. For this compound, such an analysis would reveal the most probable sites for electron donation and acceptance, providing clues about how it might interact with a biological target.
The following table presents hypothetical FMO data for this compound and its analogs to illustrate how substitutions might affect these quantum chemical parameters.
| Compound | Substituent (R) at C5 | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE in eV) | Predicted Reactivity |
| Analog 1 | -H | -6.5 | -1.2 | 5.3 | Moderate |
| Analog 2 | -Br (Electron-withdrawing) | -6.7 | -1.5 | 5.2 | Higher |
| Analog 3 | -OCH₃ (Electron-donating) | -6.2 | -1.1 | 5.1 | Highest |
Note: The values in this table are illustrative and represent expected trends based on the electronic nature of the substituents.
Reactivity Indices and Molecular Electrostatic Potential Mapping
Theoretical and computational studies are instrumental in elucidating the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) are used to calculate various reactivity descriptors and to generate a Molecular Electrostatic Potential (MEP) map.
Reactivity Indices
Global reactivity descriptors are calculated to understand the chemical stability and reactivity of a compound. researchgate.net These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. Its energy is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital without electrons. Its energy relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO). A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron. researchgate.net
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as (E_LUMO - E_HOMO) / 2. researchgate.net Hard molecules have a large energy gap, making them less reactive.
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (χ = -μ).
Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as μ² / 2η.
Molecular Electrostatic Potential (MEP) Mapping
MEP analysis provides a visual representation of the charge distribution within a molecule, which is crucial for understanding its reactivity and intermolecular interactions. chemrxiv.org The MEP map is color-coded to indicate different electrostatic potential regions. researchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density (e.g., around electronegative atoms like oxygen and nitrogen). These areas are susceptible to electrophilic attack. researchgate.net
Blue Regions: Indicate positive electrostatic potential, which are electron-deficient (e.g., around hydrogen atoms, especially those attached to electronegative atoms). These areas are prone to nucleophilic attack. researchgate.netresearchgate.net
Green Regions: Represent neutral or zero potential areas. researchgate.net
In this compound, an MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen of the acetamide group and the nitrogen atom of the pyridine ring, making them potential sites for electrophilic interactions and hydrogen bond acceptance. Positive potential (blue) would be expected around the amide hydrogen (N-H), making it a likely hydrogen bond donor.
| Molecular Region | Expected MEP Color | Predicted Reactivity |
| Carbonyl Oxygen (C=O) | Red | Electrophilic Attack / H-Bond Acceptor |
| Pyridine Nitrogen | Red/Yellow | Electrophilic Attack / H-Bond Acceptor |
| Amide Hydrogen (N-H) | Blue | Nucleophilic Attack / H-Bond Donor |
| Methyl Group Hydrogens | Green/Slightly Blue | Low Reactivity |
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method helps in understanding the binding mode and estimating the strength of the interaction, typically reported as a binding energy or docking score (in kcal/mol). A more negative score usually indicates a stronger interaction. researchgate.net
For this compound, the process would involve:
Target Identification: Identifying potential protein targets based on the compound's known or hypothesized biological activity.
Docking Simulation: Using software like AutoDock or Glide, the compound would be docked into the active site of the identified target protein. nih.gov
Analysis of Interactions: The simulation reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's binding pocket.
For instance, if this compound were to be investigated as a kinase inhibitor, the pyridine nitrogen and amide group could form crucial hydrogen bonds with residues in the kinase hinge region, a common binding motif for such inhibitors.
| Potential Biological Target | Key Interacting Groups of Ligand | Possible Interacting Residues in Target | Type of Interaction |
| Protein Kinase | Amide N-H, Carbonyl C=O, Pyridine N | Asp, Glu, Ser, Backbone C=O/N-H | Hydrogen Bonding |
| Cyclooxygenase (COX) | Pyridine Ring, Methyl Group | Phe, Leu, Val | Hydrophobic Interactions |
| G-protein Coupled Receptor (GPCR) | Pyridine N, Carbonyl O | Asn, Gln, Ser | Hydrogen Bonding/Polar Interactions |
Molecular Dynamics Simulations to Explore Ligand-Target Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations track the movements and conformational changes of the atoms in the system, providing insights into the stability of the binding pose and the nature of the interactions. nih.gov
An MD simulation of this compound bound to a protein target would involve:
System Setup: Placing the docked complex in a simulated physiological environment (a box of water molecules and ions).
Simulation Run: Running the simulation for a specific duration (e.g., nanoseconds to microseconds), allowing the atoms to move according to the laws of physics.
Trajectory Analysis: Analyzing the simulation output to assess the stability of the complex. Key parameters analyzed include Root Mean Square Deviation (RMSD) to check for conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand.
A stable MD simulation, indicated by low and converging RMSD values, would confirm that the binding pose predicted by docking is maintained over time, strengthening the case for the compound's potential as an inhibitor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, untested compounds.
Developing a QSAR model involving this compound would require a dataset of structurally similar compounds with experimentally measured biological activities against a specific target. The steps include:
Data Collection: Assembling a set of molecules with their corresponding activity data (e.g., IC₅₀ values).
Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that correlates the descriptors with the biological activity.
Model Validation: Testing the predictive power of the model using internal and external validation techniques.
A hypothetical QSAR equation might look like: log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(DipoleMoment) + β₃(SurfaceArea)
Where the coefficients (β) indicate the contribution of each descriptor to the activity.
Rational Design Principles for Optimized Derivatives
The insights gained from SAR, docking, and MD simulations form the basis for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com For this compound, optimization could focus on several key areas:
Modifying the Pyridine Ring: Introducing different substituents on the pyridine ring could enhance binding affinity or alter selectivity. For example, adding a bulky group might exploit a nearby hydrophobic pocket in the target protein.
Altering the Acetamide Linker: The length and flexibility of the linker can be modified to optimize the orientation of the key interacting groups within the binding site.
Substituting the Methyl Group: Replacing the methyl group on the pyridine ring with other functional groups (e.g., -Cl, -CF₃, -OCH₃) could modulate electronic properties and metabolic stability.
This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.
| Modification Strategy | Rationale | Example Derivative |
| Add substituent to pyridine ring | Enhance hydrophobic interactions | N-(2-methyl-5-chloropyridin-4-yl)acetamide |
| Replace acetamide group | Improve H-bonding or metabolic stability | N-(2-methylpyridin-4-yl)propanamide |
| Modify the terminal methyl group | Alter solubility or electronic properties | N-(2-(trifluoromethyl)pyridin-4-yl)acetamide |
In Silico Prediction of Biological Properties and Potential Toxicities
Before synthesis, the drug-likeness and potential toxicity of designed derivatives can be evaluated using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools. frontiersin.org Web servers and software like pkCSM, SwissADME, and ProTox-II predict various properties based on the molecule's structure. nih.govmdpi.com
Predicted Biological and Pharmacokinetic Properties:
Lipinski's Rule of Five: Assesses drug-likeness based on properties like molecular weight (<500 Da), LogP (<5), H-bond donors (<5), and H-bond acceptors (<10).
Absorption: Predicts properties like human intestinal absorption (HIA) and Caco-2 cell permeability. dergipark.org.tr
Distribution: Predicts blood-brain barrier (BBB) permeability and plasma protein binding.
Metabolism: Identifies potential metabolism by cytochrome P450 (CYP) enzymes. mdpi.com
Excretion: Predicts clearance and half-life.
Predicted Toxicities:
Acute Toxicity: Predicts the median lethal dose (LD₅₀). ceon.rs
Organ Toxicity: Screens for potential hepatotoxicity or cardiotoxicity. mdpi.com
Genotoxicity/Mutagenicity: Identifies structural alerts that suggest a compound might be mutagenic (e.g., via the Ames test prediction). frontiersin.org
Carcinogenicity: Predicts the likelihood of causing cancer. nih.gov
Below is a table of representative in silico predictions for the parent compound, this compound.
| Property | Predicted Value/Classification | Significance |
| Pharmacokinetics | ||
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Blood-Brain Barrier Permeant | Likely Yes | May have central nervous system effects |
| CYP2D6 Substrate | Yes | Potential for drug-drug interactions |
| Toxicity | ||
| Ames Mutagenicity | Negative | Low risk of being a mutagen |
| Hepatotoxicity | Low Risk | Unlikely to cause liver damage |
| Oral Rat Acute Toxicity (LD₅₀) | Class 4 (300-2000 mg/kg) | Harmful if swallowed |
Analytical Methodologies for N 2 Methylpyridin 4 Yl Acetamide Research
Chromatographic Separation Techniques
Chromatography is fundamental in the analysis of N-(2-methylpyridin-4-yl)acetamide, enabling its separation from reaction mixtures, starting materials, and potential byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used chromatographic methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its quantification in various matrices. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity.
For the analysis of this compound and related pyridine (B92270) derivatives, a standard RP-HPLC setup would typically consist of a C18 stationary phase. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer, often with an acid modifier like formic acid or phosphoric acid to ensure good peak shape for the basic pyridine moiety. cookechem.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. nih.gov Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region. ptfarm.plsielc.com
Table 1: Typical HPLC Parameters for the Analysis of Pyridine Derivatives
| Parameter | Typical Value/Condition |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient or Isocratic nih.govsielc.com |
| Flow Rate | 0.5 - 1.0 mL/min researchgate.net |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) researchgate.net |
| Temperature | Ambient or controlled (e.g., 25 °C) researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and can be applied to this compound, particularly for identifying impurities and volatile derivatives. rsc.org In GC-MS, the sample is vaporized and separated based on boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that allows for their identification. nist.gov
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the amide bond and fragmentation of the pyridine ring.
Spectroscopic Characterization and Elucidation Methods
Spectroscopic techniques are vital for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern, and Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound in solution. Both ¹H-NMR and ¹³C-NMR spectra provide a wealth of information.
The ¹H-NMR spectrum would exhibit distinct signals for the protons of the methyl group on the pyridine ring, the methyl group of the acetamido moiety, the aromatic protons on the pyridine ring, and the amide N-H proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the connectivity of the atoms. For instance, the protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), and their coupling constants will reveal their relative positions. ukm.my
The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. rsc.org One would expect to see signals for the two methyl carbons, the carbonyl carbon of the amide group, and the carbons of the pyridine ring. The chemical shift of the carbonyl carbon is characteristically found in the downfield region (around δ 170 ppm). rsc.org
Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound
| ¹H-NMR | Predicted δ (ppm) | ¹³C-NMR | Predicted δ (ppm) |
| Amide N-H | 7.5 - 9.5 (broad singlet) | Carbonyl (C=O) | ~169 |
| Pyridine H (ortho to N) | ~8.2 (doublet) | Pyridine C (ortho to N) | ~150 |
| Pyridine H (meta to N) | ~7.8 (singlet) | Pyridine C (para to N) | ~148 |
| Pyridine H (meta to N) | ~7.1 (doublet) | Pyridine C (ipso-NH) | ~145 |
| Pyridine-CH₃ | ~2.5 (singlet) | Pyridine C (meta to N) | ~115 |
| Acetyl-CH₃ | ~2.1 (singlet) | Pyridine C (meta to N) | ~112 |
| Pyridine-CH₃ | ~24 | ||
| Acetyl-CH₃ | ~21 |
Note: Predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. The molecular formula of this compound is C₈H₁₀N₂O, which corresponds to a molecular weight of approximately 150.18 g/mol . sigmaaldrich.com
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 150. The fragmentation pattern is expected to be characteristic. Key fragmentation pathways would likely involve the cleavage of the amide bond. For example, the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion would result in a fragment ion corresponding to 2-methyl-4-aminopyridine (B1174260). Another prominent fragmentation would be the cleavage of the C-N bond to produce an acetyl cation (CH₃CO⁺) at m/z 43.
Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Significance |
| 150 | [C₈H₁₀N₂O]⁺ | Molecular Ion (M⁺) |
| 108 | [C₆H₈N₂]⁺ | Loss of ketene (CH₂=C=O) |
| 93 | [C₅H₅N₂]⁺ | Loss of a methyl group from the [M-ketene]⁺ fragment |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The FTIR spectrum would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include a strong band for the amide C=O stretching vibration, typically in the range of 1650-1690 cm⁻¹. ukm.my The N-H stretching vibration of the secondary amide would appear as a sharp peak around 3250-3350 cm⁻¹. researchgate.net The C-N stretching vibration would be observed in the 1200-1400 cm⁻¹ region. Additionally, characteristic peaks for the aromatic C-H stretching and C=C and C=N stretching vibrations of the pyridine ring would be present in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The C-H bending vibrations of the methyl groups would also be visible.
Table 4: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretching | 3250 - 3350 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Amide C=O | Stretching | 1650 - 1690 |
| Aromatic C=C and C=N | Stretching | 1400 - 1600 |
| Amide C-N | Stretching | 1200 - 1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For aromatic and heteroaromatic compounds like "this compound," UV-Vis spectra typically exhibit absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring and the acetamide (B32628) group both contain π systems and non-bonding (n) electrons, which give rise to these characteristic absorptions.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Chromophore | Expected Wavelength Region |
| π → π | Pyridine ring, Amide group | 200-300 nm |
| n → π | Pyridine nitrogen, Amide oxygen | > 280 nm |
Note: The exact λmax values require experimental determination.
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly specific technique used for the detection and characterization of species that possess unpaired electrons. utexas.edu Such species are termed paramagnetic and include free radicals, radical ions, and transition metal complexes with unpaired electrons. The fundamental principle of ESR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. This absorption induces a transition between the electron's spin energy levels. utexas.edu
In the context of "this compound" research, ESR spectroscopy would be employed if the molecule were to be converted into a paramagnetic species, for instance, through oxidation or reduction to form a radical ion, or if it were to form a complex with a paramagnetic metal ion. To date, there are no specific ESR studies reported in the literature for "this compound" itself.
However, research on related systems, such as cobalt complexes with 4-acetylpyridine, demonstrates the utility of ESR in probing the magnetic properties and electronic structure of paramagnetic metal centers coordinated to pyridine-based ligands. nju.edu.cnnih.gov Should "this compound" be investigated for its ability to form paramagnetic species or interact with them, ESR spectroscopy would be an indispensable tool for:
Confirming the presence of unpaired electrons.
Determining the g-factor, which provides information about the electronic environment of the unpaired electron.
Investigating hyperfine interactions between the unpaired electron and nearby magnetic nuclei (e.g., 1H, 14N), which can reveal details about the distribution of the unpaired electron's wavefunction within the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves irradiating a single crystal of a compound with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate the electron density distribution within the crystal, from which a model of the molecular structure can be built and refined.
Although a crystal structure for "this compound" has not been deposited in the Cambridge Structural Database (CCDC), extensive crystallographic data exists for closely related compounds. clemson.eduotago.ac.nz For example, the crystal structure of "2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide" has been determined, providing valuable insights into the likely solid-state conformation and intermolecular interactions of similar acetamide derivatives. nih.gov
A typical crystallographic study would yield a wealth of structural information for "this compound", which can be presented in a standardized format.
Table 2: Example Crystallographic Data Table for a Pyridinyl Acetamide Derivative
| Parameter | Value |
| Chemical Formula | C14H16N4OS |
| Formula Weight | 288.37 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.1924 (19) |
| b (Å) | 15.423 (5) |
| c (Å) | 18.121 (6) |
| β (°) | 91.678 (6) |
| Volume (ų) | 1450.5 (9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.320 |
| Absorption Coefficient (mm⁻¹) | 0.22 |
| F(000) | 608 |
Data from a related compound: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. nih.gov
This data allows for the precise determination of bond lengths, bond angles, and torsion angles, as well as the identification of intermolecular interactions such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.
Bioanalytical Methods for Concentration Measurement in Biological Matrices
Bioanalytical methods are essential for quantifying the concentration of a compound and its metabolites in biological fluids such as plasma, urine, and oral fluid. bioanalysis-zone.comnih.govnih.gov This information is critical for understanding the pharmacokinetic profile of a substance. For a compound like "this compound," high-performance liquid chromatography (HPLC) coupled with either ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is the methodology of choice.
While a specific, validated bioanalytical method for "this compound" is not described in the available literature, methods for similar small molecule drugs provide a clear framework for its development. science.govnih.gov An LC-MS/MS method would be favored for its high sensitivity and selectivity, which are crucial for detecting low concentrations in complex biological matrices.
The development and validation of such a method would involve several key steps:
Sample Preparation: Extraction of the analyte from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.
Chromatographic Separation: Separation of the analyte from other components using an appropriate HPLC column and mobile phase.
Detection: Quantification using a detector. A UV detector would be a cost-effective option, while an MS/MS detector would provide superior selectivity and sensitivity. nih.gov
Table 3: Hypothetical Parameters for an LC-MS/MS Method for this compound in Human Plasma
| Parameter | Condition/Value |
| Sample Preparation | |
| Technique | Protein precipitation with acetonitrile |
| Sample Volume | 100 µL |
| Liquid Chromatography | |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 151.1 |
| Product Ion (m/z) | 109.1 |
| Collision Energy | 15 eV |
This table represents a hypothetical example of the parameters that would be defined in a validated LC-MS/MS method.
Validation of the method would be performed according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Future Directions and Therapeutic Potential of N 2 Methylpyridin 4 Yl Acetamide
Development of N-(2-methylpyridin-4-yl)acetamide as a Lead Compound
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the desired target better. The development of this compound as a lead compound would necessitate a systematic investigation of its biological properties. The acetamide (B32628) group is a common feature in many biologically active compounds, and the pyridine (B92270) ring is a well-known pharmacophore present in numerous approved drugs. mdpi.com
The initial steps would involve high-throughput screening against a wide array of biological targets to identify any significant "hits." Should this compound demonstrate promising activity, the subsequent phase would focus on lead optimization. This process involves the synthesis of analogues to establish a robust Structure-Activity Relationship (SAR). For instance, modifications to the methyl group on the pyridine ring or substitution on the acetyl moiety could be explored to enhance potency and selectivity. Research on related N-acetamide indole (B1671886) derivatives has shown that such modifications can significantly improve antiparasitic activity. nih.gov
A critical aspect of lead development is the evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Early assessment of these pharmacokinetic parameters is crucial for predicting the compound's behavior in vivo and guiding further chemical modifications to achieve a desirable therapeutic profile.
Exploration of Novel Therapeutic Applications beyond Current Findings
Given the limited specific research on this compound, its full therapeutic potential remains largely untapped. However, by examining the activities of structurally similar compounds, several promising avenues for investigation can be proposed.
Antimicrobial and Antifungal Activity: Pyridine-acetamide hybrids have demonstrated potential as antibacterial and antioxidant agents. researchgate.net Furthermore, a study on [4-Methylphenylsulphonamido]-N-(Pyridin-2-Yl) Acetamide derivatives revealed significant antifungal activity against Candida albicans and Aspergillus niger. researchgate.net These findings suggest that this compound and its derivatives could be explored for their efficacy against various microbial pathogens.
Anticancer Activity: Numerous acetamide derivatives have been investigated for their potential as anticancer agents. For example, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives have shown cytotoxic activity against several cancer cell lines. ijcce.ac.irijcce.ac.ir The mechanism of action for such compounds often involves the induction of apoptosis and the generation of reactive oxygen species. ijcce.ac.ir Investigating the cytotoxic effects of this compound on various tumor cell lines could uncover a potential role in oncology.
Neurological and Inflammatory Disorders: Analogues of lidocaine, which share an acetamide core, have been explored for applications in treating neuropathic pain. nih.gov The pyridine nucleus is also a key component of many central nervous system (CNS) active drugs. mdpi.com Therefore, it would be worthwhile to investigate the potential of this compound in modulating neurological pathways or inflammatory processes.
The following table summarizes the therapeutic potential of related acetamide derivatives, providing a basis for future studies on this compound.
| Therapeutic Area | Related Compound Class | Observed Activity | Reference |
| Antimicrobial | Pyridine-acetamide hybrids | Antibacterial and antioxidant properties | researchgate.net |
| Antifungal | [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives | Activity against Candida albicans and Aspergillus niger | researchgate.net |
| Anticancer | N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives | Cytotoxicity in cancer cell lines | ijcce.ac.irijcce.ac.ir |
| Neuropathic Pain | N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (Lidocaine analogue) | Anesthetic and sedative-hypnotic effects | nih.gov |
Integration into Combination Therapies
As the understanding of complex diseases evolves, combination therapies are becoming increasingly important. The integration of this compound into such regimens would depend on its mechanism of action. If it is found to inhibit a pathway that is complementary to that of an existing drug, a synergistic effect could be achieved. For instance, if developed as an anticancer agent, it could be combined with established chemotherapeutics to enhance efficacy or overcome drug resistance. The deuterated derivatives of nintedanib, for which N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is a reagent, have been studied for their angiokinase inhibitory and antitumor activity, highlighting the potential for acetamide derivatives in combination approaches. chemicalbook.com
Advanced Preclinical Development and IND-Enabling Studies
Should this compound or an optimized analogue demonstrate significant therapeutic potential, it would advance to preclinical development. This stage involves a series of Investigational New Drug (IND)-enabling studies designed to provide critical data on the compound's safety and efficacy before it can be tested in humans. hubspotusercontent-na1.netwuxiapptec.com
These studies typically include:
Pharmacology: In-depth studies to confirm the mechanism of action and therapeutic efficacy in animal models of the target disease.
Toxicology: A comprehensive assessment of the compound's safety profile, including acute and repeat-dose toxicity studies in at least two animal species (one rodent and one non-rodent). wuxiapptec.com
Safety Pharmacology: Evaluation of the compound's effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems. wuxiapptec.com
Pharmacokinetics (ADME): Detailed characterization of the compound's absorption, distribution, metabolism, and excretion to understand its disposition in the body. wuxiapptec.com
Chemistry, Manufacturing, and Controls (CMC): Development of a scalable and reproducible synthesis process for the drug substance and formulation of the drug product.
The successful completion of these IND-enabling studies is a prerequisite for filing an IND application with regulatory authorities like the U.S. Food and Drug Administration (FDA) to request permission to initiate clinical trials. criver.com
Strategies for Clinical Translation and Regulatory Considerations
The transition from preclinical development to clinical trials is a critical and complex process. A well-defined clinical development plan is essential. This would involve designing Phase 1 trials to assess the safety, tolerability, and pharmacokinetics in a small group of healthy volunteers. Subsequent Phase 2 and 3 trials would evaluate the drug's efficacy in patients with the target disease.
Regulatory considerations are paramount throughout this process. Early and frequent communication with regulatory agencies is crucial to ensure that the preclinical data package is adequate and that the proposed clinical trial designs are acceptable. The specific regulatory pathway will depend on the therapeutic indication and the available data.
Addressing Challenges in Specificity and Efficacy
A key challenge in drug development is achieving high specificity for the desired biological target while minimizing off-target effects. For this compound, this would involve medicinal chemistry efforts to fine-tune its structure to enhance its affinity for the target and reduce interactions with other proteins. Computational modeling and structural biology techniques can play a vital role in guiding these modifications.
Ensuring efficacy in vivo can also be challenging. A compound that is potent in vitro may not translate to efficacy in a complex biological system due to poor pharmacokinetics or other factors. Overcoming this challenge requires a thorough understanding of the compound's ADME properties and may necessitate formulation strategies to improve bioavailability.
Opportunities for Collaborative Research and Interdisciplinary Approaches
The development of a new therapeutic agent is a multidisciplinary endeavor. Collaborative research between academic institutions, pharmaceutical companies, and contract research organizations (CROs) can accelerate the progress of this compound's development. Such collaborations can provide access to specialized expertise, resources, and technologies.
An interdisciplinary approach, integrating medicinal chemistry, pharmacology, toxicology, and clinical research, is essential for navigating the complexities of drug development. Open communication and data sharing among these disciplines are key to making informed decisions and ultimately bringing a potentially valuable new therapy to patients.
Q & A
Q. Validation of Purity :
- Chromatography : HPLC with C18 columns (ACN/H₂O gradient) to assess purity (>98%).
- Spectroscopy : H/C NMR (δ 2.3 ppm for methyl groups; δ 8.1–8.3 ppm for pyridine protons) and HRMS for molecular ion confirmation .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- H NMR identifies proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, pyridine protons at δ 8.0–8.5 ppm) .
- C NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons.
- X-ray Crystallography :
- Single-crystal analysis (e.g., SHELX programs) resolves bond lengths (C–N: ~1.34 Å) and dihedral angles between acetamide and pyridine moieties .
- Data-to-parameter ratios >15 ensure reliability .
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer:
- Computational Setup :
- Applications :
Advanced: How to resolve contradictions in reported biological activities of derivatives?
Methodological Answer:
- Systematic Replication :
- Meta-Analysis :
Advanced: How does crystal packing influence reactivity in solid-state synthesis?
Methodological Answer:
- Crystal Engineering :
- Analyze intermolecular interactions (e.g., N–H···O hydrogen bonds, π-π stacking) using Mercury software .
- Thermal stability (TGA/DSC) correlates with melting points (e.g., 180–200°C decomposition) .
- Reactivity Insights :
- Steric hindrance from 2-methyl groups reduces nucleophilic substitution rates compared to unsubstituted analogs .
Advanced: What in vitro models best capture pharmacokinetic behavior?
Methodological Answer:
- Hepatocyte Assays :
- Incubate with human liver microsomes (HLMs) to measure metabolic stability (t₁/₂ >60 min suggests low clearance) .
- CYP450 inhibition screening (e.g., CYP3A4 IC₅₀ >10 µM indicates low drug-drug interaction risk) .
- Permeability Studies :
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Scaffold Modification :
- Computational Docking :
- AutoDock Vina predicts binding modes to Porcupine acyltransferase (e.g., ΔG = -9.2 kcal/mol for high-affinity analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
